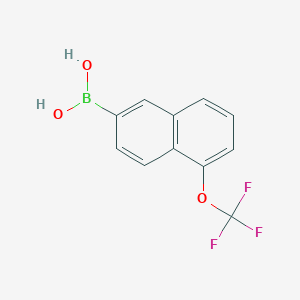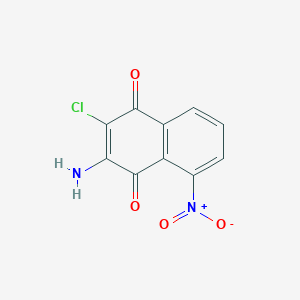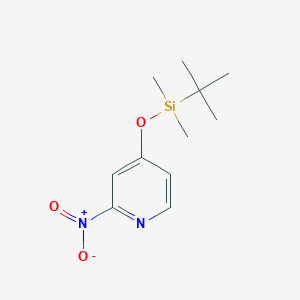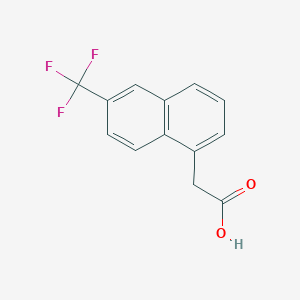
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring through a methanamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Coupling Reactions: The phenyl ring with the trifluoromethyl group is then coupled to the pyridine ring using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding imines or amides.
Reduction: Reduction reactions can convert the nitro or carbonyl groups (if present) to amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-5-(trifluoromethyl)phenyl)(pyridin-3-yl)methanamine: Similar structure but with a bromo group instead of a trifluoromethyl group.
(5-Phenylpyridin-3-yl)methanamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .
Propiedades
Número CAS |
1356110-96-7 |
|---|---|
Fórmula molecular |
C13H11F3N2 |
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
[5-[2-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)12-4-2-1-3-11(12)10-5-9(6-17)7-18-8-10/h1-5,7-8H,6,17H2 |
Clave InChI |
GDCCHQMVNPGMSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN=CC(=C2)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




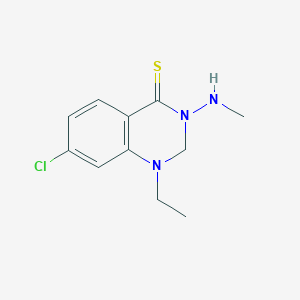
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)

![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)
